molecular formula C21H19NO3S2 B2436549 Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate CAS No. 477326-65-1

Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate

Cat. No.: B2436549
CAS No.: 477326-65-1
M. Wt: 397.51
InChI Key: MAKWUNRADXRLDK-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a phenyl group, a propanamido group, and a phenylthio group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Attachment of the Propanamido Group: The propanamido group can be added through an amide coupling reaction using propanoyl chloride and an amine.

    Addition of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group, using nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiophenol in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The phenylthio group can interact with thiol groups in proteins, potentially leading to enzyme inhibition. The thiophene ring can also participate in π-π interactions with aromatic amino acids in protein active sites.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-phenylthiophene-2-carboxylate: Lacks the propanamido and phenylthio groups.

    Methyl 3-(3-(phenylthio)propanamido)thiophene-2-carboxylate: Lacks the phenyl group.

    Methyl 5-phenyl-3-(propanamido)thiophene-2-carboxylate: Lacks the phenylthio group.

Uniqueness

Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the phenylthio and propanamido groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications.

Biological Activity

Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and molecular interactions, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19_{19}H18_{18}N2_{2}O2_{2}S2_{2}
  • Molecular Weight : 358.48 g/mol

This structure includes a thiophene ring, which is known for its diverse biological activities, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteus0.83
Candida albicans0.83

These results suggest that the compound has potent activity against both Gram-negative and Gram-positive bacteria, as well as antifungal effects against Candida species .

Cytotoxicity Studies

Cytotoxicity assays were performed using human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The IC50_{50} values were determined to assess the safety profile of the compound:

Cell Line IC50_{50} (µM)
HaCat15
BALB/c 3T325

The HaCat cells exhibited higher sensitivity to the compound compared to BALB/c 3T3 cells, indicating a need for careful evaluation in therapeutic applications .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions of this compound with target proteins. The compound was docked against MurD and DNA gyrase, revealing significant binding energies and interaction profiles:

Target Protein Binding Energy (kcal/mol) Key Interactions
MurD-8.5Hydrogen bonds with SER1084, Pi-Pi stacking
DNA Gyrase-9.0Hydrogen bonds with ASP437, Pi-Alkyl interactions

These interactions suggest that the compound could effectively inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis and DNA replication .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent publication evaluated various thiophene derivatives, including this compound. The study highlighted its superior activity against multidrug-resistant strains of bacteria, reinforcing its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment :
    In another study focused on skin-related applications, the cytotoxic effects on keratinocytes were assessed. The findings indicated that while the compound showed promising antimicrobial properties, its cytotoxicity must be carefully managed to ensure safety in potential therapeutic applications .

Properties

IUPAC Name

methyl 5-phenyl-3-(3-phenylsulfanylpropanoylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S2/c1-25-21(24)20-17(14-18(27-20)15-8-4-2-5-9-15)22-19(23)12-13-26-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKWUNRADXRLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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